molecular formula C16H18BrN3OS2 B3001540 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 392302-74-8

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B3001540
CAS No.: 392302-74-8
M. Wt: 412.36
InChI Key: IPQDKNVBZFFVDG-UHFFFAOYSA-N
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Description

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C16H18BrN3OS2 and its molecular weight is 412.36. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Application

  • N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, as part of zinc phthalocyanine derivatives, shows promising application in photodynamic therapy for cancer treatment. Its high singlet oxygen quantum yield and appropriate photodegradation quantum yield make it a potential Type II photosensitizer for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antiproliferative Properties

  • Compounds derived from 1,3,4-thiadiazole, a core part of this compound, exhibit significant antimicrobial activity against S. epidermidis and cytotoxicity on cancer cell lines, highlighting their potential in both antimicrobial and anticancer therapies (Gür et al., 2020).

Insecticidal Activities

  • The compound, when integrated into novel thiourea compounds, demonstrates insecticidal activities, particularly against Armyworm, indicating its utility in pest control applications (Jia, 2015).

Anti-bacterial Evaluation

  • New derivatives of 1,3,4-thiadiazole, including this compound, demonstrate excellent antibacterial activities, particularly against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, providing a basis for developing new antibacterial agents (Wan et al., 2018).

Antioxidant and α-Glucosidase Inhibitory Activities

  • The compound, as part of benzimidazole derivatives containing 1,3,4-thiadiazole, shows potential in α-glucosidase inhibition and has notable antioxidant activities, making it relevant in diabetes management and oxidative stress reduction (Menteşe, Ülker, & Kahveci, 2015).

Acetylcholinesterase-Inhibition Activities

  • Derivatives of 1,3,4-thiadiazol-2-amine, including those with a bromobenzyl component, demonstrate acetylcholinesterase-inhibition activities, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's (Zhu et al., 2016).

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3OS2/c17-13-8-6-11(7-9-13)10-22-16-20-19-15(23-16)18-14(21)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQDKNVBZFFVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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